molecular formula C53H77N3O15S2 B1192725 FNIR-Tag-CO2H

FNIR-Tag-CO2H

Cat. No.: B1192725
M. Wt: 1060.325
InChI Key: KUUJDZNTEAVFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FNIR-Tag-CO2H is a novel fluorescent near-infrared (NIR) linker for building brighter labeled biomolecules, exhibiting no evidence of H-aggregation even at high labeling density when appended to monoclonal antibodies or virus-like particles.

Properties

Molecular Formula

C53H77N3O15S2

Molecular Weight

1060.325

IUPAC Name

2-((E)-2-((E)-2-(3-((3-Carboxypropyl)dimethylammonio)propoxy)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C53H77N3O15S2/c1-52(2)44-38-42(72(59,60)61)17-19-46(44)54(23-28-67-34-36-69-32-30-65-7)48(52)21-15-40-12-9-13-41(51(40)71-27-11-26-56(5,6)25-10-14-50(57)58)16-22-49-53(3,4)45-39-43(73(62,63)64)18-20-47(45)55(49)24-29-68-35-37-70-33-31-66-8/h15-22,38-39H,9-14,23-37H2,1-8H3,(H-2,57,58,59,60,61,62,63,64)

InChI Key

KUUJDZNTEAVFBA-UHFFFAOYSA-N

SMILES

O=S(C1=CC2=C([N+](CCOCCOCCOC)=C(/C=C/C3=C(OCCC[N+](C)(CCCC(O)=O)C)/C(CCC3)=C/C=C4N(CCOCCOCCOC)C5=C(C=C(S(=O)([O-])=O)C=C5)C/4(C)C)C2(C)C)C=C1)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FNIR-Tag-CO2H

Origin of Product

United States

Foundational & Exploratory

Part 1: Chemical Rationale & Retrosynthetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Purification of FNIR-Tag-CO2H

Executive Summary This technical guide details the synthesis, purification, and characterization of This compound , a state-of-the-art near-infrared (NIR) fluorophore developed to overcome the limitations of traditional cyanine dyes like ICG or IR-800CW. Unlike conventional heptamethine cyanines which suffer from hydrophobic stacking (H-aggregation) in aqueous environments, FNIR-Tag incorporates a specific C4'-O-alkyl substitution on the polymethine bridge and a balanced sulfonation pattern. This structural innovation prevents fluorescence quenching even at high degrees of labeling (DOL), making it a critical tool for high-sensitivity in vivo imaging and antibody-drug conjugate (ADC) development.

1.1 The Aggregation Problem Traditional sulfonated cyanines (e.g., Cy7, IR-800CW) possess a hydrophobic polymethine core. In aqueous buffers, these planar molecules stack face-to-face (H-aggregates), causing a hypsochromic shift in absorption and drastic fluorescence quenching.

1.2 The FNIR-Tag Solution The FNIR-Tag design (pioneered by the Schnermann Lab, NCI) utilizes a steric and electronic engineering strategy:

  • Meso-Substitution: A bulky, electron-donating ether linkage at the central (C4') position of the heptamethine chain disrupts planar stacking.

  • Zwitterionic Balance: Strategic placement of sulfonate (negative) and quaternary ammonium (positive) groups ensures water solubility while maintaining a net charge that minimizes non-specific binding to serum proteins.

1.3 Retrosynthetic Logic The synthesis is modular, converging on the modification of a meso-chloro heptamethine intermediate.

  • Target: this compound (Carboxylic Acid functionalized).

  • Precursors:

    • Sulfonated Indolenine: The heterocyclic termini.

    • Vilsmeier-Haack Reagent: Provides the polymethine bridge and the reactive central chlorine.

    • Phenoxy/Alkoxy Linker: The "shielding" unit that displaces the chlorine.

Part 2: Detailed Synthesis Protocol

Note: All chemical synthesis should be performed in a fume hood with appropriate PPE. Cyanine dyes are potent light absorbers; minimize light exposure by wrapping flasks in foil.

Phase 1: Synthesis of the Meso-Chloro Intermediate (The Scaffold)

This step constructs the heptamethine skeleton with a reactive chlorine handle.

Reagents:

  • 2,3,3-Trimethyl-5-sulfonato-3H-indole-1-ium (Sulfonated Indolenine).

  • 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (Linker).

  • Sodium Acetate (NaOAc).

  • Solvent: Acetic Acid / Acetic Anhydride (1:1).

Protocol:

  • Dissolution: Dissolve the Sulfonated Indolenine (2.0 eq) and the Chloro-Linker (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

    • Scientist's Note: The acetic anhydride acts as a dehydrating agent, driving the condensation equilibrium forward.

  • Condensation: Heat the mixture to 80–90°C for 2–4 hours. The solution will turn dark green/blue.

  • Precipitation: Cool to room temperature. Pour the reaction mixture into cold diethyl ether or ethyl acetate. The sulfonated dye will precipitate.[1]

  • Isolation: Filter the solid crude (often called "IR-783" or similar chloro-dye intermediate). Wash extensively with ether to remove residual acetic acid.

Phase 2: The "FNIR" Functionalization (Displacement Step)

This is the critical step where the generic cyanine is converted into the non-aggregating FNIR-Tag.

Reagents:

  • Meso-Chloro Intermediate (from Phase 1).

  • Linker Alcohol: 4-hydroxy-substituted benzoic acid derivative or a specific PEGylated phenol (depending on exact FNIR variant). For this compound, a hydroxy-phenyl-propionic acid or similar nucleophile is used.

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).

  • Solvent: Anhydrous DMF or DMSO.

Protocol:

  • Activation: In a dry flask under Argon, dissolve the Linker Alcohol (1.2 eq) in anhydrous DMF. Add NaH (2.0 eq) carefully at 0°C to generate the phenoxide/alkoxide nucleophile. Stir for 15 min.

  • Displacement: Add the Meso-Chloro Intermediate (1.0 eq) to the reaction.

    • Mechanism:[2][3] This proceeds via an S_RN1 or addition-elimination mechanism. The chlorine is a good leaving group at the meso position due to the electron-deficient nature of the polymethine chain.

  • Reaction: Warm to 60°C and stir for 3–6 hours. Monitor by LC-MS.[2]

    • Endpoint: Disappearance of the Cl-dye mass (M) and appearance of the O-substituted product (M - Cl + Linker).

  • Quench: Carefully quench with dilute HCl or acetic acid to neutralize the excess base.

Phase 3: Final Deprotection (If using esters)

If the linker used in Phase 2 was an ester (e.g., methyl ester), perform a saponification:

  • Dissolve in MeOH/H2O (1:1).

  • Add LiOH (1M). Stir at RT for 1 hour.

  • Acidify to pH ~3 to protonate the carboxylic acid (-CO2H).

Part 3: Visualization of Synthesis Logic

FNIR_Synthesis Indolenine Sulfonated Indolenine Condensation Condensation (Ac2O, 90°C) Indolenine->Condensation Linker Chloro-Cyclohexenyl Linker Linker->Condensation ChloroDye Meso-Chloro Intermediate (Aggregation Prone) Condensation->ChloroDye -H2O Displacement Nucleophilic Substitution (NaH/DMF) ChloroDye->Displacement Nucleophile Hydrophilic Phenol-Linker-CO2H Nucleophile->Displacement FNIR_Tag This compound (Non-Aggregating) Displacement->FNIR_Tag -Cl (S_N Ar)

Caption: Modular synthesis of this compound via late-stage meso-chlorine displacement.

Part 4: Purification Strategy (The Bottleneck)

Purification of sulfonated cyanines is notoriously difficult due to their amphiphilic nature and tendency to streak on silica. Reverse-Phase HPLC is mandatory.

4.1 Preparative HPLC Protocol

ParameterSetting/ValueRationale
Column C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5µm, 100ÅC18 provides adequate retention for the hydrophobic core.
Mobile Phase A Water + 0.1% TFA (or 10mM TEAA pH 7)TFA keeps the -CO2H protonated for sharper peaks. TEAA is better if acid sensitivity is a concern.
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFAOrganic modifier to elute the dye.
Gradient 5% B to 60% B over 30 minsShallow gradient is required to separate the mono-substituted product from bis-substituted byproducts.
Detection 700 nm (Abs) and 254 nmMonitor the NIR channel specifically to ignore non-dye impurities.

4.2 Workflow Description

  • Filtration: Dissolve crude reaction mix in DMSO/Water (1:1). Filter through a 0.22 µm PTFE filter to remove insoluble aggregates.

  • Injection: Inject onto the Prep-HPLC.

  • Fraction Collection: Collect the major peak (typically elutes around 35-45% MeCN).

    • Critical Check: Analyze fractions by LC-MS immediately. Look for the zwitterionic mass.

  • Desalting/Concentration: Pool pure fractions. Lyophilize (freeze-dry) immediately.

    • Warning: Do not use rotary evaporation with heat, as it can degrade the dye.

Part 5: Quality Control & Characterization

A self-validating system requires confirming structure and purity before biological use.

5.1 Required QC Metrics

MethodAcceptance CriteriaPurpose
LC-MS (ESI-) Mass within ± 0.5 Da of calc. MWConfirm identity and absence of hydrolyzed byproducts.
HPLC Purity > 95% at 750 nmEnsure no competing fluorophores.
1H NMR Characteristic polymethine peaks (6.0–8.5 ppm)Verify the integrity of the linker and alkyl chains.
UPLC-UV-Vis

~765 nm,

~788 nm
Confirm spectral properties.

5.2 Aggregation Test (The "Schnermann" Test) To verify the "FNIR" property:

  • Prepare a conjugate (e.g., with BSA or an Antibody) at high density (DOL > 3).

  • Measure Absorbance.[4][5]

  • Pass: The spectrum remains sharp (monomeric).

  • Fail: A new shoulder appears at ~700-720 nm (H-aggregate band).

Part 6: Handling & Storage

  • Storage: Lyophilized powder at -20°C, desiccated, and protected from light. Stable for >12 months.

  • Solubilization: Reconstitute in anhydrous DMSO for stock solutions (10 mM). Dilute into PBS for conjugation.

  • pH Sensitivity: Avoid prolonged exposure to high pH (>9.0) which can attack the polymethine bridge.

Part 7: Workflow Diagram

Purification_Workflow Crude Crude Reaction Mix (DMF/DMSO) Filter 0.22µm Filtration Crude->Filter HPLC Prep-HPLC (C18) Gradient: 5-60% MeCN Buffer: 0.1% TFA Filter->HPLC Analysis Fraction Analysis (LC-MS + UV-Vis) HPLC->Analysis Analysis->HPLC Mixed Fractions (Re-inject) Pool Pool Pure Fractions Analysis->Pool Purity >95% Lyo Lyophilization (-80°C, Vacuum) Pool->Lyo Final This compound (Dark Blue Solid) Lyo->Final

Caption: Critical path for the purification of hydrophilic cyanine dyes.

References

  • Nief, C. A., et al. (2023). "Targeted FNIR-Tag conjugates for in vivo imaging." Methods in Enzymology. Link

  • Luciano, M. P., et al. (2019).[6] "A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules." ACS Chemical Biology. Link

    • Key Source: Describes the fundamental synthesis and properties of the FNIR-Tag scaffold.
  • Gorka, A. P., et al. (2018). "A Near-Infrared Fluorophore for Live-Cell Super-Resolution Microscopy of Cellular Proteins." Journal of the American Chemical Society. Link

  • Tocris Bioscience. "FNIR-Tag, NHS ester Product Information." Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

Sources

Technical Monograph: FNIR-Tag-CO2H Photophysics & Bioconjugation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FNIR-Tag-CO2H Excitation and Emission Spectra & Bioconjugation Protocol Content Type: Technical Monograph Audience: Senior Scientists, Bioconjugation Chemists, and Imaging Specialists

Executive Summary

This compound is a hydrophilic, sulfonate-rich heptamethine cyanine fluorophore designed to overcome the critical limitation of conventional Near-Infrared (NIR) dyes: H-aggregation . Unlike IRDye® 800CW, which suffers from fluorescence quenching at high degrees of labeling (DOL), FNIR-Tag incorporates a spatially distinct quaternary ammonium cation that provides electrostatic repulsion and steric hindrance. This allows for high-density labeling (DOL > 4) with sustained quantum yield, making it a superior choice for low-abundance target imaging where signal amplification is critical.

This guide details the spectral properties of the carboxylic acid form (this compound) and provides a rigorous, self-validating protocol for its activation and conjugation to biological amines.

Part 1: Photophysical Characterization

The spectral profile of FNIR-Tag is tuned for the NIR-I window (700–900 nm) , minimizing tissue autofluorescence and maximizing penetration depth.

Spectral Data Matrix

Data represents measurements in 1X PBS (pH 7.4).

ParameterValueComparative Note (vs. IRDye® 800CW)
Excitation Max (

)
765 nm Slightly blue-shifted (~9 nm) compared to 800CW (774 nm).
Emission Max (

)
788 nm Sharp emission peak; ideal for 800 nm channel filters.
Extinction Coefficient (

)
200,000

High absorptivity, though slightly lower than 800CW (~240,000).[1]
Quantum Yield (

)
0.099 (10%) Superior brightness retention at high DOL.
Stokes Shift 23 nm Sufficient separation to minimize self-quenching.
Correction Factor (

)
0.05 (5%) Low UV absorption; critical for accurate protein quantification.
Molecular Weight ~1060 Da Estimate for CO2H form (NHS-ester form is ~1157 Da).
The "Anti-Aggregation" Advantage

The defining feature of FNIR-Tag is its resistance to H-dimer formation. In conventional cyanines, planar aromatic systems stack in aqueous environments (H-aggregates), causing a hypesochromic shift in absorption and drastic fluorescence quenching. FNIR-Tag utilizes a C4'-O-alkyl linker with a quaternary amine , acting as an "electrostatic bumper" to prevent this stacking.

Part 2: Bioconjugation Workflow (The CO2H Challenge)

Critical Distinction: You possess the -CO2H (Carboxylic Acid) form, not the pre-activated NHS ester.

  • Implication: The dye is chemically inert toward amines in its current state.

  • Requirement: You must perform an in situ activation using EDC (Carbodiimide) and Sulfo-NHS to generate a reactive succinimidyl ester intermediate.

The Activation Logic

Direct carbodiimide conjugation (EDC only) is inefficient and prone to hydrolysis. We utilize a two-step activation strategy where Sulfo-NHS stabilizes the intermediate, allowing for a high-efficiency attack by the primary amines (Lysine residues) on the target protein.

Workflow Visualization

The following diagram outlines the precise chemical workflow required to transform the inert this compound into a stable antibody conjugate.

BioconjugationWorkflow Start This compound (Inert Precursor) Activation Activation Phase (+EDC / +Sulfo-NHS) Start->Activation Dissolve in Dry DMSO Intermediate Semi-Stable NHS-Ester Activation->Intermediate 15 min RT Conjugation Conjugation Phase (+Antibody pH 7.4) Intermediate->Conjugation Mix with Protein (Immediate) Purification Purification (Zeba Spin / Dialysis) Conjugation->Purification 1-2 Hr Incubation Final FNIR-Antibody Conjugate Purification->Final Buffer Exchange

Caption: Two-stage activation and conjugation workflow for this compound. Critical timing applies to the Intermediate step to prevent hydrolysis.

Part 3: Step-by-Step Experimental Protocol

Safety: Work in low-light conditions. FNIR dyes are susceptible to photobleaching over extended exposure.

Phase 1: Preparation of Reagents
  • FNIR-Tag Stock: Dissolve 1 mg of this compound in 100 µL anhydrous DMSO (Result: ~10 mM). Note: Store at -20°C with desiccant.

  • EDC Solution: Prepare 10 mg/mL EDC in dry DMSO immediately before use. Do not store.

  • Sulfo-NHS Solution: Prepare 10 mg/mL Sulfo-NHS in dry DMSO immediately before use.

  • Protein Buffer: Exchange protein into PBS (pH 7.4) . Critical: Avoid amine-containing buffers (Tris, Glycine) as they will scavenge the dye.

Phase 2: In Situ Activation (The "Active Ester" Generation)
  • Calculate the molar excess.[2] For IgG antibodies, target a 20-fold molar excess of dye to protein to achieve a final DOL of ~2-4.

  • In a microcentrifuge tube, mix:

    • 
       µL this compound stock.
      
    • 1.5 equivalents of EDC (relative to dye).

    • 1.5 equivalents of Sulfo-NHS (relative to dye).

  • Incubate at Room Temperature (RT) for 15 minutes in the dark.

    • Mechanism:[3] EDC reacts with the carboxylate to form an unstable O-acylisourea, which is immediately displaced by Sulfo-NHS to form the semi-stable amine-reactive NHS ester.

Phase 3: Conjugation
  • Add the activated dye mixture dropwise to the protein solution (concentration 1–5 mg/mL) while gently vortexing.

    • Note: Keep DMSO concentration <10% of total volume to prevent protein denaturation.

  • Incubate for 1 hour at RT or 4 hours at 4°C with constant gentle agitation (rotator).

    • Optimization: Unlike standard NHS esters which prefer pH 8.3, FNIR-Tag conjugates efficiently at pH 7.4 .[1]

Phase 4: Purification
  • Method: Use Size Exclusion Chromatography (SEC) (e.g., Zeba Spin Columns, 40K MWCO) or dialysis cassettes.

  • Buffer: Elute/dialyze against 1X PBS (pH 7.4) to remove free dye and hydrolysis byproducts.

  • Visual Check: The conjugate band will be blue/green; free dye will run slower (SEC) or exit the membrane (dialysis).

Part 4: Quality Control & DOL Validation

You must validate the Degree of Labeling (DOL) to ensure the probe is fit for in vivo use.

The DOL Calculation Formula

Measure Absorbance at 280 nm (


) and 765 nm (

).




Constants:

  • 
     (FNIR-Tag): 200,000 
    
    
    
    [1]
  • 
     (Correction Factor): 0.05
    
  • 
     (IgG): ~210,000 
    
    
    
    (or 1.4 for 1 mg/mL solution)
Logic of Validation

The following diagram illustrates the decision matrix for post-conjugation analysis.

DOLValidation Measure Measure A280 & A765 CalcDOL Calculate DOL Measure->CalcDOL Decision Is DOL within Range? CalcDOL->Decision Low DOL < 1.0 (Under-labeled) Decision->Low Too Low Optimal DOL 2.0 - 4.0 (Ideal for In Vivo) Decision->Optimal Target Hit High DOL > 5.0 (Risk of altered PK) Decision->High Too High ActionLow Repeat with Higher Dye Excess Low->ActionLow ActionHigh Repeat with Lower Dye Excess High->ActionHigh

Caption: Decision tree for interpreting Degree of Labeling (DOL) results. Target DOL for FNIR-Tag is typically 2-4.[1]

Part 5: Troubleshooting "Scientist to Scientist"

IssueRoot CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS ester during activation.Ensure DMSO is anhydrous . Use the activated dye immediately (within 5 mins of activation completion).
Precipitation Protein instability in DMSO.Dilute the activated dye in PBS immediately before adding to the protein, or reduce final DMSO % to <5%.
Low Signal In Vivo "H-Dimer" quenching (rare for FNIR-Tag but possible).Check absorbance spectrum.[1][2][4][5][6] A shoulder peak at ~700-720 nm indicates aggregation. If present, lower the DOL target.
High Background Free dye remaining.Perform a second purification step.[7] Free FNIR-Tag clears renally very quickly, but residual free dye complicates early time-point imaging.

References

  • Luciano, M. P., et al. (2019). "A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules." ACS Chemical Biology, 14(5), 934–940.

    • Source of spectral data and aggreg
  • BroadPharm. "FNIR-Tag, NHS ester Product Protocol."

    • Source of extinction coefficient and correction factors.
  • Tocris Bioscience.

    • Verification of excit
  • Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press.

    • Authoritative source for EDC/NHS chemistry mechanisms.

Sources

Troubleshooting & Optimization

Reducing background fluorescence in FNIR-Tag-CO2H imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Fluorescence & Optimizing Signal-to-Noise Ratios

Executive Summary

High background fluorescence in Near-Infrared (NIR) imaging compromises the sensitivity required to detect low-abundance targets.[1] While FNIR-Tag (developed by the Schnermann Lab, NCI) is engineered to minimize non-specific binding (NSB) through charge balancing and sulfonation, "background" is a multifactorial problem.

This guide addresses the three vectors of background noise: Chemical Impurities (free dye/aggregates), Biological Autofluorescence (diet/clearance), and Physical Acquisition (excitation crossover).

Part 1: The Chemistry Module (Conjugation & Purification)

The Challenge: You are starting with FNIR-Tag-CO2H (Carboxylic Acid). Unlike the NHS-ester ready-to-use forms, the -CO2H variant requires activation. Incomplete activation or hydrolysis leads to "free dye" contamination, which has different pharmacokinetics than your conjugate.

Protocol 1: Activation and Conjugation Logic

Why this matters: If you inject free dye along with your conjugate, the free dye coats the vasculature and kidneys, creating a high-noise floor.

Step-by-Step Workflow:

  • Activation (The Critical Step):

    • Reagents: Use TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and DIPEA (Diisopropylethylamine).

    • Solvent: Anhydrous DMSO or DMF.

    • Stoichiometry: 1.1 eq TSTU : 1.0 eq this compound.

    • Time: 30–60 mins at Room Temp (RT).

    • Checkpoint: Verify activation via LC-MS (Mass shift: +97 Da for NHS ester formation) before adding to protein.

  • Conjugation:

    • Buffer: PBS pH 7.4 (Note: FNIR-Tag chemistry is stable; avoid pH > 8.5 to prevent hydrolysis competition).

    • Ratio: Target a Dye-to-Protein Ratio (DOL) of 1.0 – 2.0 .

    • Expert Insight: Unlike IRDye 800CW, FNIR-Tag resists quenching at higher DOLs. However, DOL > 3 can alter the pharmacokinetics of the antibody, causing hepatic uptake (liver background) regardless of the dye's properties.

  • Purification (The Background Killer):

    • Method: Size Exclusion Chromatography (SEC) is mandatory.

    • Recommended: PD-10 Desalting Columns (for <2 mg) or Superdex 200 (for scale-up).

    • Avoid: Dialysis alone. Cyanine dyes can stick to dialysis membranes and leach back out slowly.

Data Table 1: Troubleshooting Conjugation Purity
ObservationProbable CauseCorrective Action
Low DOL (<0.5) Hydrolysis of NHS ester; Buffer contains amines (Tris/Glycine).Ensure anhydrous activation; Dialyze antibody into PBS pH 7.4 before reaction.
Precipitate in tube Hydrophobic aggregation of the conjugate.Add 5-10% DMSO to the reaction; Reduce initial dye excess.
High Background (Immediate) Free dye contamination.Re-purify using SEC. Verify purity via SDS-PAGE (fluorescence scan).
Part 2: The Biological Module (In Vivo Optimization)

The Challenge: Even perfect chemistry fails if the animal model is autofluorescent.

The "Alfalfa Effect"

Chlorophyll (abundant in standard rodent chow) fluoresces strongly in the 680–720 nm range and has a "tail" that extends into the 800 nm channel.

  • Directive: Switch animals to a purified alfalfa-free diet (e.g., AIN-93M or AIN-76A) at least 7–10 days prior to imaging. This reduces abdominal background by >60%.

Clearance Pathways
  • Renal (Kidney): FNIR-Tag is designed for renal clearance.

  • Hepatic (Liver): Large proteins (IgGs) clear hepatically.

  • Diagnostic: If you see high liver background 24h post-injection, it is likely the protein , not the dye. If you see high skin/tissue background, it is likely free dye or instability .

Part 3: Visualization of Workflows
Diagram 1: The Background Elimination Workflow

Caption: Logical flow to isolate the source of background fluorescence—differentiating between chemical artifacts and biological constraints.

Background_Reduction Start High Background Observed Check_Diet Is Diet Alfalfa-Free? Start->Check_Diet Check_Chem Purity Check (SDS-PAGE) Check_Diet->Check_Chem Yes Diet_Action Switch Diet Wait 7 Days Check_Diet->Diet_Action No Check_Time Imaging Timepoint? Clearance_Action Wait 24-48h (Clearance Phase) Check_Time->Clearance_Action < 4 Hours Result Optimal Signal-to-Noise Check_Time->Result > 24 Hours Check_Chem->Check_Time Pure Conjugate Chem_Action Re-purify (SEC Column) Check_Chem->Chem_Action Free Dye Present Diet_Action->Result Chem_Action->Result Clearance_Action->Result

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using this compound for a peptide. Why is my background higher than reported in papers? A: Peptides often lack the bulk to mask the hydrophobicity of the dye, or conversely, the dye alters the peptide's biodistribution.

  • Solution: Ensure your peptide-dye conjugate is net-neutral or hydrophilic. The "CO2H" handle allows you to perform solid-phase synthesis. If doing solution phase, ensure you remove all unreacted dye using HPLC (C18 column), as free FNIR-Tag clears renally but can transiently bind tissue.

Q2: Can I use 10% FBS in my blocking buffer for cell imaging? A: No. Serum albumin (BSA/FBS) contains hydrophobic pockets that bind cyanine dyes (even sulfonated ones like FNIR-Tag) non-specifically.

  • Solution: Use 0.5% Tween-20 or commercial "protein-free" blocking buffers for NIR imaging. If protein is necessary, use fish gelatin, which tends to have lower NIR background binding.

Q3: My signal is weak. Should I increase the DOL to 4 or 5? A: Proceed with caution. While FNIR-Tag reduces aggregation-induced quenching (ACQ), hyper-labeling (DOL >3) increases the hydrophobicity of the total complex. This triggers the Reticuloendothelial System (RES), causing rapid uptake by liver Kupffer cells, effectively increasing background in the abdomen while reducing circulating half-life. Keep DOL between 1.0 and 2.0.

Q4: How do I calculate DOL accurately for FNIR-Tag? A: Use the corrected absorbance formula. Cyanines absorb slightly at 280nm (protein channel).



  • 
     for FNIR-Tag 
    
    
    
    220,000 M
    
    
    cm
    
    
    (Verify specific batch CoA).
  • The correction factor (0.03) minimizes the error from dye absorbance at 280nm.

References
  • Sowell, J. A., et al. (2020). "FNIR-Tag: A non-aggregating heptamethine cyanine for building brighter labeled biomolecules." Nature Chemical Biology.

    • Core Reference for: Chemical structure, reduced aggregation properties, and renal clearance mechanism.
  • Inotiv/Teklad. (2023). "Minimizing Autofluorescence with Alfalfa-Free Diets." Technical Application Note.

    • Core Reference for: Impact of diet on NIR background (600-800nm).
  • Choi, H. S., et al. (2007). "Renal clearance of quantum dots." Nature Biotechnology.

    • Core Reference for: The hydrodynamic diameter threshold (<5.5 nm)
  • Zanetti-Domingues, L. C., et al. (2013). "The architecture of the EGFR-family receptors." Biochemical Society Transactions.

    • Core Reference for: Understanding receptor density and theoretical maximum signal-to-noise limits.

Sources

Technical Support: Optimizing Buffer Conditions for FNIR-Tag-CO2H Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Control

You are working with FNIR-Tag-CO2H , a Far-Near-Infrared fluorophore bearing a carboxylic acid handle. Unlike NHS-ester functionalized dyes which are "ready-to-react," the -CO2H form is inert toward amines until activated.

Success depends on a Two-Step pH Strategy . The activation of the carboxyl group by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) requires acidic conditions, while the subsequent attack by the protein's primary amine requires basic conditions. Attempting to perform both steps in a single buffer is the most common cause of low conjugation yields.

Module 1: The Activation Phase (Step 1)

Objective: Convert the inert this compound into a reactive Semi-Stable Amine-Reactive NHS-ester.

Critical Buffer Requirements
  • Buffer System: MES (2-(N-morpholino)ethanesulfonic acid).

  • Optimal pH: 4.7 – 6.0 .

  • Concentration: 50–100 mM.

  • Why this works: The carbodiimide (EDC) reaction intermediate (O-acylisourea) is extremely unstable. At pH > 6.5, this intermediate hydrolyzes rapidly back to the carboxylic acid before it can react with NHS. Acidic pH stabilizes this intermediate long enough to form the NHS-ester.

The "Forbidden" Buffers (Step 1)
  • Phosphate (PBS): Poor buffering capacity at pH 5.0; often drifts upward, accelerating hydrolysis.

  • Acetate: Contains carboxyl groups (-COO⁻) which compete with your dye for EDC activation.[1]

  • Citrate: Also contains carboxyls; will competitively inhibit dye activation.

Module 2: The Conjugation Phase (Step 2)

Objective: Facilitate the nucleophilic attack of the protein's lysine residues onto the activated FNIR-Tag.

Critical Buffer Requirements
  • Buffer System: Sodium Bicarbonate or Phosphate (PBS).

  • Optimal pH: 8.0 – 8.3 .

  • Why this works: Primary amines on proteins (Lysine

    
    -amines) have a pKa 
    
    
    
    10.5. At neutral pH (7.0), they exist as protonated ammonium ions (
    
    
    ), which are non-nucleophilic. Raising the pH to 8.0+ deprotonates a fraction of them to
    
    
    , enabling the reaction.
The "Forbidden" Buffers (Step 2)
  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine.[1] It will react with your activated dye, permanently quenching it.

  • Glycine: Contains a primary amine.[1][2] It acts as a scavenger, preventing protein labeling.

  • Azide (

    
    ):  Strong nucleophile that can interfere with NHS esters; avoid until after conjugation.
    

Visualizing the Workflow

The following diagram illustrates the critical pH shift required for high-efficiency labeling.

ConjugationWorkflow Start This compound (Inert) Activation Step 1: Activation Buffer: MES (pH 5.5) Reagents: EDC + NHS Start->Activation Dissolve in DMSO Intermediate Active NHS-Ester (Semi-Stable) Activation->Intermediate Carboxyl Activation BufferEx Buffer Exchange / pH Adjustment (Critical Step) Intermediate->BufferEx Rapid Transition Conjugation Step 2: Conjugation Buffer: Bicarbonate (pH 8.3) Target: Protein-NH2 BufferEx->Conjugation Add Protein Final FNIR-Labeled Protein (Covalent Bond) Conjugation->Final Amide Bond Formation

Figure 1: Two-step conjugation workflow highlighting the mandatory pH transition from acidic activation to basic coupling.

Troubleshooting & FAQs

Q1: My dye precipitated immediately upon adding it to the buffer. What happened?

Diagnosis: Hydrophobic Aggregation. Root Cause: FNIR dyes (cyanine-based) are large, flat, hydrophobic molecules. They stack (H-aggregates) in aqueous solutions, especially at high ionic strength. Solution:

  • Dissolve First: Always dissolve the this compound in anhydrous DMSO or DMF at a high concentration (e.g., 10 mg/mL) before adding it to the aqueous buffer.

  • Limit Organic %: Keep the final organic solvent concentration in the reaction between 5–10% (v/v). This maintains dye solubility without denaturing the protein.

Q2: I used PBS (pH 7.4) for the whole process. Yield is <10%. Why?

Diagnosis: Suboptimal pH Kinetics. Root Cause:

  • At pH 7.4 (Activation): EDC activation is slow.

  • At pH 7.4 (Coupling): Lysine amines are mostly protonated (

    
    ) and unreactive.
    
  • The Result: The activated ester hydrolyzes (degrades) in water faster than it can find a rare deprotonated amine to react with. Correction: Use the two-buffer system (MES pH 5.5

    
     Bicarbonate pH 8.3).
    
Q3: Can I use a "One-Pot" mix of Protein, Dye, EDC, and NHS?

Diagnosis: Crosslinking Risk. Analysis: No. If you mix everything together, EDC will activate carboxyls on the dye AND carboxyls on the protein (Asp/Glu residues). The Result: You will get Dye-Protein conjugates, but also Protein-Protein crosslinks (aggregates), resulting in a cloudy, high-molecular-weight mess. Protocol: Activate the dye alone first (Step 1), then add the protein (Step 2).

Q4: How do I remove excess EDC/NHS before adding the protein?

Technical Insight: You don't always have to.

  • Option A (Desalting): If your protein is very sensitive, use a rapid desalting spin column (equilibrated in pH 8.3 buffer) to purify the active ester. Warning: You must be fast; the ester degrades during purification.

  • Option B (Dilution/Quenching): If using a small molar excess of EDC, you can simply add the activated dye mix directly to the protein solution (provided the protein is in a strong pH 8.3 buffer that can overwhelm the acidic MES). Residual EDC may activate protein carboxyls, but the dye reaction usually dominates if stoichiometry is controlled. Option A is safer for high-purity applications.

Data Summary: Buffer Compatibility Matrix

Buffer ComponentRoleCompatibility (Step 1: Activation)Compatibility (Step 2: Conjugation)Reason
MES BufferRecommended PoorIdeal pH for EDC; non-competing.
PBS (Phosphate) BufferPoorGood pH 7.4 is often too low for optimal coupling, but acceptable.
Bicarbonate BufferAvoidRecommended Ideal pH (8.3) for amine reactivity.[1]
Tris BufferFORBIDDEN FORBIDDEN Primary amines react with active ester.[1]
Glycine BufferFORBIDDEN FORBIDDEN Primary amines react with active ester.[1]
Acetate/Citrate BufferFORBIDDEN NeutralCarboxyls compete for EDC activation.[1]
DMSO/DMF SolventRequired Required Essential for FNIR dye solubility.
Azide PreservativeAvoidAvoidNucleophilic interference.

Logic Tree: Troubleshooting Low DOL (Degree of Labeling)

Troubleshooting Start Problem: Low Degree of Labeling (DOL) CheckPrec Is there visible precipitation? Start->CheckPrec CheckBuffer Check Buffer Composition CheckPrec->CheckBuffer No SolventIssue Solubility Issue: Increase DMSO/DMF to 5-10% CheckPrec->SolventIssue Yes BufferIssue Interference Issue: Did you use Tris/Glycine? CheckBuffer->BufferIssue Check Components PHIssue pH Issue: Was Coupling pH > 8.0? BufferIssue->PHIssue No (PBS/Bicarb used) Stop1 Restart with compatible buffer BufferIssue->Stop1 Yes (Tris/Glycine present) PHIssue->Start Yes (pH was > 8.0) Check Reagent Quality (Hydrolysis) Stop2 Adjust pH to 8.3 for Step 2 PHIssue->Stop2 No (pH was < 7.5)

Figure 2: Diagnostic logic for resolving low conjugation efficiency.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The standard reference for carbodiimide chemistry mechanisms).

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: EDC and NHS Chemistry. Retrieved from thermofisher.com. (Detailed protocols on pH dependence of EDC).

  • Sowell, J., et al. (2019). A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules. ACS Chemical Biology. (Discusses FNIR-Tag solubility and aggregation issues).

  • BenchChem. (2025).[1][3] Technical Support Center: Optimizing pH for EDC/NHS Reactions. (Specific data on hydrolysis rates vs. pH).

Sources

Technical Support Center: FNIR-Tag-CO2H Solubility & Conjugation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Resolving Solubility, Aggregation, and Conjugation Challenges with FNIR-Tag-CO2H Applicable For: FNIR-Tag (Functional Near-Infrared) Heptamethine Cyanines (Carboxylic Acid Form)

Core Technical Overview

The Molecule: this compound is a zwitterionic heptamethine cyanine fluorophore designed to overcome the severe H-aggregation (stacking) issues typical of older NIR dyes like ICG or IRDye® 800CW.

The Problem: While the conjugate is highly soluble, the -CO2H (carboxylic acid) precursor is hydrophobic and protonated at low pH. It requires specific handling to solubilize for activation (NHS ester formation) without precipitating or hydrolyzing during the critical labeling steps.

The Golden Rule: Never attempt to dissolve this compound directly in aqueous buffer (PBS, Tris) for stock preparation. You must use a high-purity anhydrous organic solvent first.

Master Protocol: Solubility-Optimized Conjugation

This workflow is designed to maintain solubility from powder to purified conjugate.

Phase 1: Stock Preparation (The "Dry" Phase)

Objective: Create a stable, high-concentration stock for activation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Why? DMF (Dimethylformamide) breaks down into amines over time, which will compete with your protein for the dye. DMSO is stable and miscible with water.

  • Concentration: Dissolve this compound at 5–10 mg/mL (approx. 5–10 mM).

    • Troubleshooting: If the dye does not dissolve immediately, sonicate in a water bath for 5 minutes at room temperature. Do not heat above 37°C.

  • Storage: Store this stock at -20°C, desiccated, and protected from light.

Phase 2: Activation (In-Situ NHS Ester Formation)

Note: Since you have the -CO2H form, you must activate it to react with primary amines (Lysines) on your target.

  • Reagents: Use TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and DIPEA (Diisopropylethylamine) in DMSO.

    • Why TSTU? It is more soluble in organics and faster than EDC/NHS for converting -CO2H to -NHS in non-aqueous environments.

  • Reaction: Mix Dye (1 eq) + TSTU (1.2 eq) + DIPEA (2 eq) in DMSO. Incubate 30–60 mins at RT.

  • Validation: Take a small aliquot (1 µL), dilute 1:1000 in PBS, and check UV-Vis. The peak should remain sharp (monomeric).

Phase 3: The Conjugation (The "Wet" Phase)

Objective: Label the protein without crashing the dye.

  • Protein Buffer: Buffer exchange protein into PBS pH 7.4 or Bicarbonate pH 8.3 .

    • Critical: Remove all nucleophiles (Tris, Glycine, Azide) via dialysis or desalting columns before adding dye.

  • The Mixing Rule: Slowly add the Activated Dye (in DMSO) to the Protein (in Buffer) while vortexing gently.

    • Solvent Limit: Ensure the final volume of DMSO in the reaction is <10% (v/v) . Ideally <5%.[1]

    • Why? >10% DMSO can denature proteins and cause the dye to aggregate due to solvent shell disruption.

  • Incubation: 1 hour at Room Temperature (RT) in the dark.

Visualization: Solubility Decision Matrix

The following diagram outlines the logical flow for troubleshooting solubility during the workflow.

SolubilityLogic cluster_legend Phase Guide Start Start: this compound Powder Solvent Dissolve in Anhydrous DMSO Start->Solvent Check1 Is it fully dissolved? Solvent->Check1 Sonicate Sonicate 5 mins / Add more DMSO Check1->Sonicate No Activate Activate (TSTU/DIPEA) Check1->Activate Yes Sonicate->Check1 Mix Add to Protein (PBS pH 7.4) Activate->Mix Precip Precipitation Observed? Mix->Precip Success Proceed to Purification (PD-10) Precip->Success No (Clear) Fail1 Issue: High Organic % Action: Dilute Protein first Precip->Fail1 Yes (Cloudy) Fail2 Issue: Over-labeling Action: Reduce Dye Equivalents Precip->Fail2 Yes (Blue precipitate) Phase1 Organic Phase Phase2 Aqueous Phase

Caption: Logical workflow for solubilizing and conjugating this compound, highlighting critical checkpoints for precipitation events.

Troubleshooting & FAQs

Q1: I see a blue precipitate immediately upon adding the dye to my protein. What happened?

Diagnosis: This is likely "Shock Precipitation." Cause: The hydrophobic dye stock hit the aqueous buffer too fast, creating local high concentrations where the dye aggregated before it could bind to the protein. Solution:

  • Increase the vortex speed slightly during addition.

  • Add the dye in multiple small aliquots (e.g., 4 x 25%) rather than one bolus.

  • Ensure your protein concentration is not too high (>10 mg/mL can promote aggregation) or too low (<1 mg/mL makes conjugation inefficient). Aim for 2–5 mg/mL .

Q2: My conjugate has low fluorescence signal (Quantum Yield).

Diagnosis: Fluorescence Quenching (H-Aggregation). Cause: Even "non-aggregating" FNIR tags can quench if the Degree of Labeling (DOL) is too high. If you attach 5+ dyes to a single antibody, they stack on the surface. Solution:

  • Measure the DOL.[2][3] Optimal DOL for FNIR-Tag is 1.0 – 3.0 .

  • If DOL > 3.0, reduce the molar equivalent of dye used in the reaction (e.g., go from 10x excess down to 3x excess).

Q3: Can I use dialysis to purify the unreacted this compound?

Technical Verdict: No, avoid dialysis as the primary method. Reasoning: Free cyanine dyes (especially the acid form) are "sticky" and hydrophobic. They often bind micellarly to the dialysis membrane or aggregate inside the bag rather than diffusing out. Recommended Protocol: Use Size Exclusion Chromatography (SEC) .

  • PD-10 Columns (Sephadex G-25): Fast and removes >95% of free dye.

  • Zeba Spin Columns: Excellent for small volumes (<100 µL).

  • Tip: Pre-wash the column with PBS containing 5% DMSO to prevent the dye from sticking to the resin, then equilibrate with pure PBS.

Data Specifications: Solvent Compatibility

Solvent / BufferCompatibility with this compoundNotes
Water 🔴 Incompatible Causes immediate precipitation of the acid form.
DMSO (Anhydrous) 🟢 Excellent Primary solvent for stock preparation.
DMF (Anhydrous) 🟡 Use with Caution Good solubility, but degrades to amines (bad for conjugation). Use fresh only.
Methanol/Ethanol 🟡 Moderate Soluble, but interferes with NHS-ester chemistry. Avoid during activation.
PBS (pH 7.4) 🟢 Good (Post-Conjugation) The conjugate is soluble. The free acid is not.[4]
Borate Buffer (pH 8.5) 🟢 Good Higher pH helps solubilize the carboxylic acid slightly better during reaction.

Advanced Mechanism: Why FNIR-Tag is Superior

Scientific Context for Grant Applications or Lab Notebooks

Older cyanine dyes (like Cy7 or IRDye 800CW) rely heavily on sulfonate groups (-SO3-) for solubility. While effective, these negatively charged groups can cause non-specific binding to cell membranes.

FNIR-Tag utilizes a zwitterionic structure (net neutral charge) with specific N-alkyl substitutions (often PEGylated or sulfonated linkers balanced by quaternary amines).

  • Benefit: This reduces the "stacking energy" (Van der Waals forces) between dye molecules.

  • Result: You can achieve higher brightness per protein molecule because the dyes do not quench each other as easily as Cy7 does [1].

References

  • A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules.

    • Source: ACS Chemical Biology (2019).
    • Context: The primary paper describing the FNIR-Tag structure and its superiority over IRDye 800CW regarding solubility and brightness.
    • URL:[Link]

  • Bioconjug

    • Source: Greg T. Hermanson, Academic Press.
    • Context: The industry standard for EDC/NHS activation protocols and solvent comp
    • URL:[Link]

  • Cyanine Dye Labeling Protocols.

Sources

Validation & Comparative

Comparative Guide: FNIR-Tag-CO2H vs. IRDye 800CW for High-Fidelity In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical and translational research, near-infrared (NIR) fluorescence imaging stands as a cornerstone technology. Its power lies in the ability to visualize molecular processes deep within living organisms with high sensitivity and resolution.[1][2] This is largely attributable to the optical window in biological tissues between 700 and 900 nm, where the absorption of light by endogenous molecules like hemoglobin and water is minimized, and tissue autofluorescence is significantly reduced.[1][3][4] This advantageous signal-to-background ratio is critical for discerning specific molecular events.

The selection of the fluorescent probe is arguably the most critical parameter for a successful in vivo imaging study. Among the most utilized classes of NIR fluorophores are the heptamethine cyanine dyes, prized for their high extinction coefficients and tunable properties.[5][6] For years, IRDye 800CW has been a workhorse in the field, a benchmark against which other dyes are often measured. However, recent innovations have introduced new contenders designed to overcome some of the inherent limitations of traditional cyanine dyes. One such fluorophore is FNIR-Tag-CO2H, a novel heptamethine cyanine engineered for superior performance in bioconjugation and in vivo applications.

This guide provides an in-depth, data-driven comparison of this compound and IRDye 800CW, moving beyond simple catalog specifications to explore the functional consequences of their chemical structures on experimental outcomes. We will dissect their photophysical properties, compare their performance when conjugated to biomolecules, and provide validated protocols to empower researchers to make an informed decision for their specific research needs.

Head-to-Head: Physicochemical and Spectral Properties

At a glance, the free dye characteristics of this compound and IRDye 800CW appear quite similar. Both operate within the optimal NIR-I window, possess high molar absorptivity, and have comparable quantum yields in solution.[7][8] The key differentiator, which has profound downstream effects, lies in their structural design. IRDye 800CW is a persulfonated dye, which enhances its water solubility. FNIR-Tag, conversely, features a net-neutral zwitterionic structure, a design choice made specifically to mitigate the aggregation issues that can plague cyanine dyes upon bioconjugation.[8]

PropertyThis compoundIRDye 800CWSource(s)
Excitation Max (λex) 765 nm (in PBS)774 nm (in PBS)[7][8][9]
Emission Max (λem) 788 nm (in PBS)789 nm (in PBS)[7][8][9]
Molar Extinction Coefficient (ε) ~200,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹ (in PBS)[7][8][9][10]
Quantum Yield (Φ) ~0.099~0.12[7][8][10][11][12]
Brightness (ε × Φ) ~19,800~28,800[7][8]
Molecular Weight (NHS Ester) Varies by formulation~1166 g/mol [9]
Reactive Group Carboxylic Acid (CO2H), NHS EsterNHS Ester, Maleimide, Azide, etc.[9][13][14]
Key Structural Feature Net-neutral zwitterionicPersulfonated[8]

Note: Values can vary slightly depending on the solvent and conjugation state.

The Critical Impact of Bioconjugation on Performance

While the properties of unconjugated dyes are important, the true test for in vivo imaging agents is their performance after being covalently attached to a targeting moiety, such as a monoclonal antibody (mAb). It is here that the structural differences between FNIR-Tag and IRDye 800CW manifest dramatically.

The Aggregation Problem and Its Solution

Cyanine dyes have a well-known propensity to form non-fluorescent H-aggregates when in close proximity, a common occurrence when multiple dye molecules are conjugated to a single protein. This self-quenching leads to a significant decrease in the quantum yield and, therefore, the overall brightness of the conjugate.

  • IRDye 800CW: Studies have shown that as the degree of labeling (DOL) of IRDye 800CW on an antibody increases, its quantum yield progressively decreases.[7][8] At higher DOLs, this can even lead to irreversible aggregation of the antibody conjugate itself.[7][8]

  • FNIR-Tag: The zwitterionic structure of FNIR-Tag is engineered to minimize these intermolecular interactions. As a result, its quantum yield remains remarkably constant even at higher labeling densities.[7][8] This means that increasing the number of FNIR-Tag molecules on an antibody directly translates to a brighter conjugate, a feat not achievable with IRDye 800CW.

This phenomenon is illustrated below. The reduced aggregation of FNIR-Tag allows for the creation of brighter, more effective imaging agents.

G cluster_0 IRDye 800CW Conjugate cluster_1 FNIR-Tag Conjugate Ab1 Antibody quenched Reduced Fluorescence d1 800CW d1->Ab1 d2 800CW d1->d2 Aggregation (Quenching) d2->Ab1 d3 800CW d3->Ab1 Ab2 Antibody bright Bright Fluorescence f1 FNIR-Tag f1->Ab2 f2 FNIR-Tag f2->Ab2 f3 FNIR-Tag f3->Ab2

Fig. 1: Aggregation effect on conjugated antibodies.
In Vivo Performance: Brightness, Biodistribution, and Background

The superior brightness of FNIR-Tag conjugates at the molecular level translates directly to enhanced performance in living animals.

  • Tumor Signal & Target-to-Background Ratio (TBR): In xenograft tumor models, mAb conjugates of FNIR-Tag exhibit significantly higher fluorescence intensity at the tumor site compared to IRDye 800CW conjugates with the same DOL.[7][8] One study found that at a DOL of 4, the radiance output of FNIR-Tag was 7.1 times higher than IRDye 800CW at the tumor.[8] This leads to a markedly improved tumor-to-background ratio (TBR), making it easier to delineate tumor margins.[15]

  • Pharmacokinetics and Reduced Liver Uptake: A critical challenge in in vivo imaging is non-specific uptake of probes by organs of the reticuloendothelial system, particularly the liver. This creates high background fluorescence that can obscure targets in the abdominal cavity. Comparative studies have consistently shown that FNIR-Tag antibody conjugates result in significantly lower liver accumulation compared to their IRDye 800CW counterparts.[7][8][15] This favorable pharmacokinetic profile is a major advantage for studies involving liver metastases or other abdominal targets.

Experimental Methodologies

To ensure reproducibility and optimal results, we provide standardized protocols for antibody conjugation and a representative in vivo imaging workflow.

Protocol: Antibody Labeling with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive NHS ester dye to lysine residues on a monoclonal antibody.

Causality: The reaction relies on the nucleophilic attack of primary amines (from lysine side chains) on the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. The reaction is pH-dependent; a slightly alkaline pH (7.4-8.5) deprotonates the amine groups, increasing their nucleophilicity and reaction efficiency. While pH 8.5 is common, studies show FNIR-Tag conjugation is highly efficient at a physiological pH of 7.4.[8][10]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC A 1. Antibody Buffer Exchange (Amine-free buffer, e.g., PBS) C 3. Adjust Antibody pH (pH 7.4 for FNIR-Tag, pH 8.5 for IRDye 800CW) A->C B 2. Dissolve NHS Ester Dye (Anhydrous DMSO) D 4. Combine Antibody and Dye (Target Molar Ratio) B->D C->D E 5. Incubate (1-2 hours, RT, Dark) D->E F 6. Purify Conjugate (Size Exclusion Chromatography / Desalting Column) E->F G 7. Characterize Conjugate (Spectrophotometry for DOL) F->G

Fig. 2: Workflow for antibody conjugation.

Step-by-Step Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.[16]

    • Adjust the antibody concentration to 1-2 mg/mL.

    • Adjust the pH of the antibody solution. For IRDye 800CW, use a bicarbonate buffer to achieve pH 8.5-8.7.[17] For FNIR-Tag, labeling at pH 7.4 is highly efficient.[10]

  • Dye Preparation:

    • Warm the vial of lyophilized NHS ester dye to room temperature before opening to prevent moisture condensation.[16]

    • Dissolve the dye in anhydrous DMSO to a stock concentration of 1-10 mg/mL.[9][16]

  • Conjugation Reaction:

    • Calculate the required volume of dye solution to achieve the desired molar excess (typically 3-15 fold molar excess of dye to antibody).

    • Add the calculated volume of dye-DMSO to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][16]

  • Purification:

    • Remove unconjugated free dye using a size-exclusion chromatography (SEC) or a desalting spin column equilibrated with PBS.[9][16] This step is crucial to prevent non-specific signal from free dye in vivo.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~765-775 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's contribution to the A280 reading.

    • DOL Formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is absorbance at the dye's peak.

      • A_280 is absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye.

      • CF is the A280 correction factor for the dye (e.g., ~0.03 for IRDye 800CW, ~0.05 for FNIR-Tag).[9][10]

Protocol: In Vivo Tumor Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for evaluating a dye-labeled antibody targeting a subcutaneous tumor.

G A 1. Establish Xenograft Tumor Model (e.g., subcutaneous injection of cancer cells) B 2. Baseline Imaging (Acquire pre-injection images to assess autofluorescence) A->B C 3. Administer Conjugate (Intravenous injection, e.g., tail vein) B->C D 4. Longitudinal Imaging (Acquire images at multiple time points, e.g., 1h, 24h, 48h, 72h) C->D E 5. Euthanasia and Ex Vivo Imaging (Image tumor and major organs) D->E F 6. Image Analysis (Quantify signal intensity, calculate TBR) E->F

Fig. 3: General workflow for an in vivo imaging study.

Step-by-Step Methodology:

  • Animal Model:

    • Establish subcutaneous tumors by injecting an appropriate cancer cell line (e.g., MDA-MB-468 for EGFR targeting) into the flank of immunocompromised mice.

    • Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

  • Probe Administration:

    • Acquire baseline fluorescence images of the mice before injection to determine background autofluorescence levels.

    • Inject the dye-antibody conjugate (typically 50-100 µg of antibody) intravenously via the tail vein.[8]

  • Fluorescence Imaging:

    • At predetermined time points post-injection (e.g., 1, 24, 48, 72 hours), anesthetize the mice and place them in a small animal in vivo imaging system (IVIS).

    • Acquire fluorescence images using the appropriate excitation and emission filter sets for the chosen dye.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the organs and tumor on a non-fluorescent surface and acquire a final ex vivo fluorescence image. This confirms the in vivo signal localization and provides more accurate quantification without interference from tissue depth.

  • Data Analysis:

    • Using the imaging system's software, draw regions of interest (ROI) around the tumor and a background area (e.g., contralateral flank).

    • Quantify the average radiant efficiency (or similar metric) in each ROI.

    • Calculate the Target-to-Background Ratio (TBR) by dividing the tumor signal by the background signal.

Conclusion and Recommendation

While IRDye 800CW has a long and successful history in the field, the experimental evidence clearly demonstrates that FNIR-Tag represents a significant advancement in fluorophore technology for in vivo imaging.

  • For general applications, IRDye 800CW remains a viable and well-characterized option, particularly at lower degrees of labeling.

  • For applications demanding the highest sensitivity, superior target-to-background ratios, and the brightest possible conjugates, FNIR-Tag is the superior choice. Its resistance to aggregation allows for the creation of highly labeled, yet exceptionally bright, biomolecules.

  • For studies involving targets in the abdominal cavity, the significantly reduced liver uptake of FNIR-Tag conjugates provides a critical advantage, minimizing confounding background signals and enabling clearer visualization of the intended target.[7][8][15]

Ultimately, the choice of fluorophore is a critical experimental variable that directly impacts data quality and interpretation. By understanding the underlying chemical principles and performance characteristics of FNIR-Tag and IRDye 800CW, researchers can better design and execute high-fidelity in vivo imaging studies to accelerate discovery.

References

  • National Center for Biotechnology Information. (2007). IRDye 800CW-Human serum albumin. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). IRDye 800CW-Epidermal growth factor. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye® 800CW NHS Ester Near-Infrared Dye. Retrieved from [Link]

  • Yang, X., Shi, C., Tong, R., Qian, W., & Li, Y. (2010). Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging. Journal of Biomedical Optics, 15(1), 016012.
  • Zhang, X., Bloch, S., Akers, W., & Achilefu, S. (2012). Near-infrared molecular probes for in vivo imaging. Current Protocols in Cytometry, Chapter 12, Unit12.27.
  • Luo, S., Tan, X., & Chen, M. (2016). Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy. Journal of Biomedical Optics, 21(5), 50901.
  • LI-COR Biosciences. (n.d.). IRDye® Infrared Dyes. Retrieved from [Link]

  • Zhang, R. R., & Zheng, Y. R. (2018). The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma. Molecules, 23(11), 2887.
  • National Center for Biotechnology Information. (2012). Near-infrared molecular probes for in vivo imaging. PubMed. Retrieved from [Link]

  • Svatunek, D., & Mikula, H. (2019). Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy.
  • Wang, Y., Li, J., & Wang, L. (2023). Recent progress on near-infrared fluorescence heptamethine cyanine dye-based molecules and nanoparticles for tumor imaging and treatment. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, e1905.
  • LI-COR Biosciences. (n.d.). Assess Therapeutic Delivery with Near-Infrared Fluorescence. Retrieved from [Link]

  • Luciano, M. P., et al. (2019). A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules. ACS Chemical Biology, 14(5), 934-941.
  • Francis, K. P., & Smith, A. M. (2019). A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules. ACS Publications. Retrieved from [Link]

  • De Zutter, J., et al. (2024). A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging. Molecular Pharmaceutics.
  • Fürth, D. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Fürth lab. Retrieved from [Link]

  • Ke, S., & Li, C. (2013). Inert coupling of IRDye800CW and zirconium-89 to monoclonal antibodies for single- or dual-mode fluorescence and PET imaging.
  • Feekin, L. (2018). Labeling of Fixed Cells with IRDye® NHS Ester Reactive Dyes for In-Cell Western™ Assay Normalization. Protocols.io. Retrieved from [Link]

  • Antaris, D. R., et al. (2017). Targeted multicolor in vivo imaging over 1000 nm enabled by nonamethine cyanines.
  • ResearchGate. (n.d.). Photostability of FNIR-866 and FNIR-1072 compared with IR-800CW. ResearchGate. Retrieved from [Link]

  • Antaris, D. R., et al. (2017). Targeted multicolor in vivo imaging over 1,000 nm enabled by nonamethine cyanines. Nature Methods. Retrieved from [Link]

  • van der Poel, M. H., et al. (2011). Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. European Journal of Nuclear Medicine and Molecular Imaging, 38(1), 122-131.
  • Kovar, J. L., et al. (2007). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of Biomedical Optics, 12(2), 024001.
  • Antaris, D. R., et al. (2017). Targeted multicolor in vivo imaging over 1,000 nm enabled by nonamethine cyanines. Nature Methods. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye® 800CW Azide Infrared Dye. Retrieved from [Link]

  • Liu, Y., et al. (2020). Photostability investigation of a near-infrared-II heptamethine cyanine dye. Dyes and Pigments, 178, 108343.

Sources

Validating the specificity of FNIR-Tag-CO2H labeled antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox in NIR Imaging

In near-infrared (NIR) fluorescence imaging, "specificity" is often conflated with affinity. However, for antibody-dye conjugates, specificity is a dual variable: it depends on the antibody's binding affinity and the fluorophore's physicochemical inertness.

The industry standard, IRDye 800CW , is a polysulfonated dye. While soluble, it suffers from a significant "stickiness" problem—at high degrees of labeling (DOL), it induces hydrophobic aggregation, leading to rapid hepatic uptake (the "Green Liver" effect) and self-quenching.

FNIR-Tag-CO2H (and its derivatives like FNIR-Tag-NHS) represents a class of zwitterionic heptamethine cyanine dyes . Its core innovation is a charge-balanced structure (often using quaternary amines to offset sulfonates) and a C4'-O-alkyl linker that prevents H-aggregation.

The Objective: This guide validates whether your FNIR-Tag-labeled antibody retains biological specificity (binding the target) while achieving superior chemical specificity (avoiding the liver/spleen background) compared to IRDye 800CW.

Comparative Analysis: FNIR-Tag vs. Alternatives

The choice of fluorophore dictates the biodistribution of the conjugate. Use the table below to benchmark your expectations.

FeatureFNIR-Tag (Zwitterionic)IRDye 800CW (Polysulfonated)Indocyanine Green (ICG)
Net Charge Neutral / BalancedNegative (-4)Negative (-1)
Solubility Mechanism Zwitterionic solvation shellCharge repulsion (Sulfonates)Amphiphilic (binds albumin)
Aggregation Tendency Low (Stacking prevented)High (H-aggregates at DOL > 2)Very High
Clearance Pathway Renal (Urinary) favoredHepatic (Biliary) favoredHepatic (Exclusive)
Quantum Yield (High DOL) Stable (~10%)Drops significantly (Quenching)Unstable
Primary Risk Activation failure (CO2H group)Non-specific backgroundInstability/Dissociation

Critical Protocol: Activation and Conjugation

The Challenge: You are starting with This compound . Unlike the NHS-ester form, the carboxylic acid is non-reactive toward antibody amines. You must activate it in situ or pre-activate it.

Recommendation: Use TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) for efficient activation in organic solvent prior to aqueous mixing.

Phase A: Dye Activation (The "Active Ester" Generation)
  • Dissolve: Dissolve 1 mg of this compound in 100 µL anhydrous DMSO.

  • Activate: Add 1.5 molar equivalents of TSTU and 2.0 equivalents of DIPEA (Diisopropylethylamine).

  • Incubate: Rotate at Room Temperature (RT) for 1 hour.

    • Checkpoint: The CO2H is now converted to an NHS-ester. Use immediately.

Phase B: Antibody Conjugation[1]
  • Buffer Exchange: Exchange antibody (mAb) into HEPES pH 8.0 - 8.3 . Avoid primary amines (Tris/Glycine).

  • Mixing: Add the activated dye to the mAb solution.

    • Target Ratio: Aim for a molar excess of 5:1 to 10:1 (Dye:mAb) to achieve a final DOL of ~2–4.

  • Incubation: 1 hour at RT in the dark.

  • Purification (Critical): Remove free dye using a Zeba Spin Desalting Column (7K MWCO) or PD-10 column equilibrated with PBS.

    • Why: Free zwitterionic dye can be sticky in some contexts; absolute purity is required for specificity validation.

Visualization: The Conjugation Workflow

ConjugationWorkflow Start This compound (Inactive) Activation Activation (TSTU + DIPEA in DMSO) Start->Activation  Organic Phase   ActiveEster FNIR-Tag-NHS (Reactive Intermediate) Activation->ActiveEster  1 hr RT   Conjugation Conjugation (mAb + pH 8.3 Buffer) ActiveEster->Conjugation  Mix with mAb   Purification Purification (SEC / Desalting) Conjugation->Purification  Remove Free Dye   FinalProduct Specific Conjugate (DOL 2-4) Purification->FinalProduct

Caption: Workflow for converting inactive this compound to a specific antibody conjugate. Note the critical activation step using TSTU.

Validation Framework: The "Self-Validating" System

To claim "specificity," you must prove the signal comes from the antibody binding the antigen, not the dye binding the tissue.

Experiment 1: The "Sticky Dye" Check (In Vitro)

Goal: Ensure the FNIR-Tag is not binding non-specifically to cell membranes.

  • Cell Lines:

    • Positive Control: High antigen expression (e.g., A431 for EGFR).

    • Negative Control: Null expression (e.g., 3T3 fibroblasts).

  • Protocol:

    • Incubate both cell lines with FNIR-Tag-mAb (10 nM) for 30 mins at 4°C.

    • Crucial Step: Run a "Blocked" control. Pre-incubate positive cells with 100-fold excess unlabeled mAb for 1 hour, then add FNIR-Tag-mAb.

  • Readout (Flow Cytometry):

    • Specific Signal: Positive cells > Negative cells.

    • Specificity Confirmation: The "Blocked" sample signal should drop to near-baseline (Negative control levels).

    • Failure Mode: If the "Blocked" signal remains high, your dye is sticking non-specifically (chemical specificity failure).

Experiment 2: The "Green Liver" Test (In Vivo)

Goal: Differentiate renal clearance (good) from hepatic uptake (bad/aggregation).

  • Subjects: Nude mice bearing antigen-positive tumors.

  • Groups:

    • Group A: FNIR-Tag-mAb (Proposed).[1]

    • Group B: IRDye 800CW-mAb (Benchmark).

  • Imaging: Perform serial NIR fluorescence imaging at 1h, 24h, and 48h.

  • Analysis: Calculate the Tumor-to-Liver Ratio (TLR) .

    • Success Criteria: FNIR-Tag should show a TLR > 2.0 at 24h.

    • Comparison: IRDye 800CW often shows high liver signal (TLR < 1.0 or ~1.0) due to hydrophobic uptake.

Visualization: Specificity Decision Tree

SpecificityLogic Start Start Validation FlowCyto Flow Cytometry: Is Signal Blockable? Start->FlowCyto ChemFail FAIL: Chemical Non-Specificity (Dye is sticky) FlowCyto->ChemFail No (High Background) BioCheck In Vivo Imaging: Check Liver Uptake FlowCyto->BioCheck Yes (Signal Reduced) LiverHigh FAIL: Aggregation (Green Liver Effect) BioCheck->LiverHigh High Liver Signal LiverLow PASS: Validated Specificity (Renal Clearance) BioCheck->LiverLow High Tumor / Low Liver

Caption: Decision matrix for validating specificity. A 'Pass' requires both blockable cellular binding and low hepatic accumulation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conjugation Yield Incomplete activation of CO2H.Ensure TSTU/DIPEA are fresh and anhydrous. Do not use aqueous buffer for activation step.
Precipitation Over-labeling (DOL > 5).Reduce Dye:Protein molar ratio during conjugation. Aim for DOL 2.0.
High Liver Signal Aggregates in injectate.Perform SE-HPLC (Size Exclusion) to remove aggregates before injection.

References

  • Luciano, M. P., et al. (2019). "A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules." ACS Chemical Biology, 14(5), 934–940. Link

    • Key Finding: Establishes FNIR-Tag as a zwitterionic alternative to IRDye 800CW with reduced liver uptake.[1][2][3]

  • Li, H., et al. (2019). "Molecular design of a renal-clearable zwitterionic near-infrared fluorophore for in vivo imaging." Nature Communications.[4] Link

    • Key Finding: Demonstrates the mechanism of renal clearance for zwitterionic NIR dyes.[3]

  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press. Link

    • Key Finding: The authoritative source for EDC/NHS and TSTU activ
  • Choi, H. S., et al. (2011). "Targeted zwitterionic near-infrared fluorophores for improved optical imaging." Nature Biotechnology, 31, 148–153. Link

    • Key Finding: Foundational work establishing the link between dye charge/hydrophobicity and background noise.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of FNIR-Tag-CO2H

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing scientific frontiers, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of FNIR-Tag-CO2H, a near-infrared fluorescent dye. By understanding the chemical nature of this compound and adhering to established best practices, you can mitigate risks and ensure compliance with institutional and regulatory standards.

The Chemical Profile of this compound: A Foundation for Safe Disposal

The carboxylic acid moiety suggests that the compound is acidic and may require neutralization depending on the disposal pathway.[5][6] Furthermore, as with many organic dyes, the potential for environmental impact, though not explicitly documented for this specific compound, should not be disregarded. Therefore, a multi-faceted disposal strategy that considers both the chemical properties and potential hazards is essential.

Core Principles of this compound Waste Management

The disposal of this compound should be guided by the principles of waste minimization, segregation, and proper containment.[7][8] Before initiating any disposal procedure, it is imperative to consult your institution's specific hazardous waste disposal guidelines, as local regulations may vary.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including this compound, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.

  • Lab Coat: To protect skin and clothing.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the safe disposal of this compound from the point of generation to final removal from the laboratory.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and efficient chemical waste management.[7]

  • Aqueous Waste: Solutions containing this compound (e.g., from labeling reactions, purification buffers) should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[5]

  • Solid Waste: Items contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, labeled solid hazardous waste container.

  • Unused/Expired Product: Unwanted or expired this compound in its original container should be disposed of as hazardous waste without opening or altering the container.[7]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use high-density polyethylene (HDPE) containers for aqueous waste, as they are compatible with carboxylic acids.[5]

  • Labeling: All waste containers must be clearly labeled with the following information[9]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound waste"

    • The primary hazards (e.g., "Corrosive - Acid," "Chemical Irritant")

    • The date the waste was first added to the container.

    • The laboratory and principal investigator's name.

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Secure Closure: Waste containers must be kept securely capped at all times, except when adding waste.[8][9]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of spills.

  • Storage Location: Store waste in a designated satellite accumulation area (SAA) away from incompatible materials, heat sources, and direct sunlight.[9]

Step 4: Treatment and Neutralization (for Aqueous Waste)

For aqueous solutions of this compound, neutralization of the carboxylic acid may be a viable pre-treatment step, depending on institutional policies. Always consult your institution's Environmental Health and Safety (EHS) office before proceeding with any in-lab treatment of hazardous waste. [11]

If permitted, the general procedure for neutralization is as follows:

  • Dilution: If the concentration of this compound is high, dilute the solution with water.

  • Neutralization: Slowly add a weak base (e.g., sodium bicarbonate solution) while stirring. Monitor the pH using a pH meter or pH paper.

  • Target pH: Adjust the pH to a neutral range (typically between 6.0 and 8.0), as specified by your institution's guidelines.[11]

  • Disposal of Neutralized Waste: Even after neutralization, the solution may still be considered hazardous due to the presence of the dye. Therefore, it should be collected in the designated aqueous hazardous waste container.[9] Do not pour neutralized solutions down the drain unless explicitly permitted by your EHS office. [7][12]

Step 5: Final Disposal

Once the waste container is full (no more than 90% capacity to allow for expansion), arrange for its collection by your institution's hazardous waste management service.[5] Follow your institution's specific procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

To further clarify the decision-making process for this compound waste, the following diagram illustrates the key steps and considerations.

FNIR_Tag_CO2H_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type aqueous_waste Aqueous Waste (Solutions, Buffers) waste_type->aqueous_waste Liquid solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid unused_product Unused/Expired Product waste_type->unused_product Unused collect_aqueous Collect in Labeled HDPE Container aqueous_waste->collect_aqueous collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_unused Dispose of in Original Container unused_product->collect_unused neutralization_check Institutional Policy Allows Neutralization? collect_aqueous->neutralization_check store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_unused->store_waste neutralize Neutralize with Weak Base to pH 6-8 neutralization_check->neutralize Yes neutralization_check->store_waste No neutralize->store_waste waste_pickup Arrange for Hazardous Waste Pickup store_waste->waste_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.